Alobresib

Descripción general

Descripción

GS-5829 es un inhibidor de moléculas pequeñas e investigacional oral de la familia de proteínas bromodominio y extraterminal (BET). Las proteínas BET regulan la transcripción de oncogenes clave, incluyendo MYC, que están involucrados en el crecimiento de células cancerosas. GS-5829 ha sido conceptualizado para el tratamiento de tumores sólidos y malignidades hematológicas .

Mecanismo De Acción

GS-5829 ejerce sus efectos uniéndose selectivamente a los bromodominios de las proteínas BET, que están involucradas en la regulación de la transcripción genética. Al unirse a estos bromodominios, GS-5829 bloquea el reclutamiento del factor b de elongación de la transcripción positiva a los genes diana del receptor de andrógenos, inhibiendo así la transcripción de estos genes . Esto lleva a la regulación negativa de los oncogenes como MYC y la inhibición del crecimiento de las células cancerosas . Los objetivos moleculares y las vías implicadas en el mecanismo de acción de GS-5829 incluyen los bromodominios de las proteínas BET, la vía de señalización del receptor de andrógenos y el oncogén MYC .

Análisis Bioquímico

Biochemical Properties

Alobresib interacts with the BET bromodomain proteins BRD2, BRD3, BRD4, and BRDT . These proteins are involved in the regulation of gene expression through their ability to recognize and bind to acetylated histones . By binding to these proteins, this compound can disrupt their function and alter the expression of certain genes .

Cellular Effects

This compound has been shown to inhibit cell proliferation in primary uterine serous carcinoma cell lines . It also decreases the levels of certain proteins like Blk and Myc, and increases the levels of IκBα in patient-derived chronic lymphocytic leukemia (CLL) cells . These changes can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BET bromodomain proteins, thereby preventing these proteins from interacting with acetylated histones and transcription factors . This can lead to changes in gene expression, including the downregulation of genes that promote cell proliferation .

Dosage Effects in Animal Models

It has been reported that this compound impairs tumor growth in USC-ARK and USC-ARK2 xenograft mouse models .

Metabolic Pathways

Given its role as a BET bromodomain inhibitor, it is likely that this compound can influence various metabolic pathways by altering the expression of genes involved in these pathways .

Subcellular Localization

Given its role as a BET bromodomain inhibitor, it is likely that this compound localizes to the nucleus where it can interact with BET proteins and influence gene expression .

Métodos De Preparación

La síntesis de GS-5829 implica la preparación de un inhibidor de moléculas pequeñas que se une selectivamente a los bromodominios de las proteínas BET. Las rutas sintéticas específicas y las condiciones de reacción para GS-5829 son propietarias y no se divulgan públicamente. el enfoque general implica el uso de técnicas de síntesis orgánica para crear una molécula que puede inhibir eficazmente las proteínas BET .

Análisis De Reacciones Químicas

GS-5829 experimenta varias reacciones químicas, principalmente relacionadas con su interacción con las proteínas BET. El compuesto se une a los motivos de reconocimiento de lisina acetilada en los bromodominios de las proteínas BET, impidiendo su interacción con las histonas acetiladas e interfiriendo con la transcripción de los genes diana regulados por BET . Los principales productos formados a partir de estas reacciones son las proteínas BET inhibidas y la posterior regulación negativa de la expresión de oncogenes .

Aplicaciones Científicas De Investigación

Ha demostrado actividad contra la leucemia linfocítica crónica, el cáncer de próstata metastásico resistente a la castración y otros tumores sólidos y malignidades hematológicas . En estudios preclínicos, GS-5829 ha demostrado la capacidad de inhibir la proliferación de células cancerosas, inducir la apoptosis y reducir la expresión de oncogenes clave como MYC . Además, GS-5829 se ha evaluado en combinación con otros inhibidores, como el inhibidor de la tirosina quinasa de Bruton GS-4059, para mejorar su eficacia en el tratamiento del cáncer .

Comparación Con Compuestos Similares

Los compuestos similares incluyen JQ1, CPI-203 y GS-626510 . Estos compuestos también se dirigen a los bromodominios de las proteínas BET e inhiben su interacción con las histonas acetiladas. GS-5829 ha mostrado propiedades únicas en términos de su selectividad y potencia contra las proteínas BET . En estudios comparativos, GS-5829 ha demostrado una mayor eficacia en la reducción del crecimiento tumoral y la inducción de apoptosis en células cancerosas en comparación con otros inhibidores BET .

Propiedades

IUPAC Name |

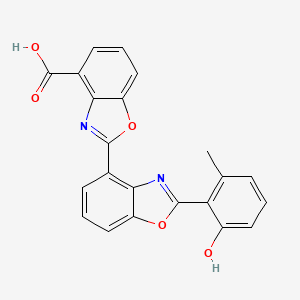

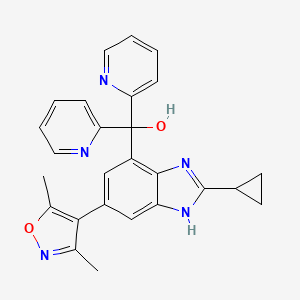

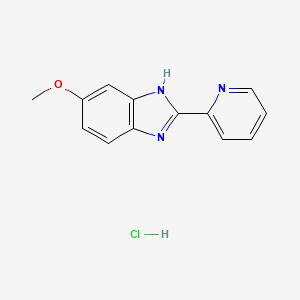

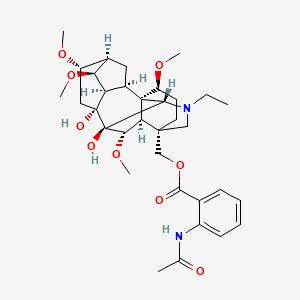

[2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-dipyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O2/c1-15-23(16(2)33-31-15)18-13-19(24-20(14-18)29-25(30-24)17-9-10-17)26(32,21-7-3-5-11-27-21)22-8-4-6-12-28-22/h3-8,11-14,17,32H,9-10H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSUJGUHYXQSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5=CC=CC=N5)(C6=CC=CC=N6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637771-14-2 | |

| Record name | Alobresib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637771142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alobresib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALOBRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QBL0BLP3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

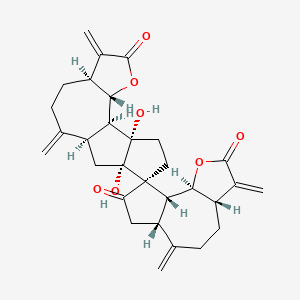

![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)